

Application Notes and Protocols for Cellular Imaging using Cadmium Gold-Based Probes

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Compound of Interest

Compound Name: Cadmium;gold

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These application notes provide a detailed overview and experimental protocols for the use of cadmium gold-based nanocomposites as fluorescent probes for cellular imaging. The unique properties of these probes, combining the high quantum yield of cadmium-based quantum dots (QDs) with the efficient quenching capabilities of gold nanoparticles (AuNPs), enable the development of highly sensitive "turn-on" biosensors for detecting specific intracellular analytes and monitoring cellular processes.

Principle of Operation: FRET-Based "Turn-On" Detection

The primary mechanism governing the function of these probes is Förster Resonance Energy Transfer (FRET). In its "off" state, the cadmium-based quantum dot (donor) is in close proximity to the gold nanoparticle (quencher). When the QD is excited, its energy is non-radiatively transferred to the AuNP, resulting in quenching of the QD's fluorescence.

The probe is designed with a linker molecule that is sensitive to a specific cellular analyte or enzymatic activity. Upon interaction with the target, the linker is cleaved, causing the QD to be released from the vicinity of the AuNP. This separation disrupts the FRET process, leading to a "turn-on" of the QD's fluorescence, which can be detected and quantified.

Quantitative Data of Cadmium Gold-Based Probes

The performance of cadmium gold-based probes can be characterized by several key parameters. The following table summarizes typical quantitative data for these probes, though specific values may vary depending on the synthesis methods and surface modifications.

Probe Composition	Quantum Yield (QD only)	Quenching Efficiency (QD-AuNP)	FRET Efficiency	Target Analyte	Detection Limit	Reference
CdTe QD - AuNP	25-60%	>90%	26.53%	DNA	0.2 nM	[1]
CdTe QD - AuNP	~47%	-	-	Thio-compounds	-	[2]
CdSe/ZnS QD - AuNP	50-80%	>95%	-	Caspase-3	18 pM	[3]
CdTe QD - AuNP	-	-	-	Telomerase	100 cells	[4]

Experimental Protocols

I. Synthesis of Cadmium Telluride (CdTe) Quantum Dots

This protocol describes the aqueous phase synthesis of CdTe quantum dots with tunable emission.

Materials:

- Cadmium chloride (CdCl_2)
- Sodium tellurite (Na_2TeO_3)
- 3-Mercaptopropionic acid (MPA) (stabilizer)
- Sodium borohydride (NaBH_4) (reducing agent)

- Sodium hydroxide (NaOH)
- Deionized water

Procedure:

- Precursor Solution Preparation:
 - Prepare a cadmium precursor solution by dissolving CdCl_2 and MPA in deionized water. Adjust the pH to ~ 11 with NaOH.
 - Prepare a tellurium precursor solution by dissolving Na_2TeO_3 in deionized water and then adding NaBH_4 under stirring until the solution becomes colorless.
- Quantum Dot Growth:
 - Add the tellurium precursor solution to the cadmium precursor solution under vigorous stirring.
 - Heat the mixture to 100°C under reflux. The size of the CdTe QDs, and thus their emission wavelength, can be controlled by the refluxing time.
- Purification:
 - Precipitate the CdTe QDs by adding isopropanol.
 - Centrifuge the solution to collect the QD pellet.
 - Wash the pellet with ethanol and resuspend in a suitable buffer (e.g., PBS).

II. Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the functionalization of AuNPs with a peptide linker for detecting caspase-3 activity.

Materials:

- Gold nanoparticles (AuNPs) (~ 15 nm)

- Caspase-3 cleavable peptide (sequence: DEVD) with a terminal thiol group
- Phosphate-buffered saline (PBS)

Procedure:

- Add the thiol-modified DEVD peptide to the AuNP solution.
- Incubate the mixture at room temperature for several hours to allow for the formation of a self-assembled monolayer of the peptide on the AuNP surface.
- Centrifuge the solution to remove excess, unbound peptide.
- Resuspend the functionalized AuNPs in PBS.

III. Assembly of the CdTe-AuNP FRET Probe

Materials:

- Synthesized CdTe QDs
- Functionalized AuNPs
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide coupling

Procedure:

- Activate the carboxyl groups on the MPA-capped CdTe QDs by adding EDC and NHS.
- Add the amine-terminated peptide on the functionalized AuNPs to the activated QD solution.
- Allow the reaction to proceed for several hours at room temperature to form a stable amide bond between the QDs and the peptide on the AuNPs.
- Purify the assembled probes by centrifugation or dialysis to remove unreacted components.

IV. Live Cell Imaging of Caspase-3 Activity

This protocol describes the use of the assembled CdTe-AuNP probe to image apoptosis-induced caspase-3 activity in live cells.

Materials:

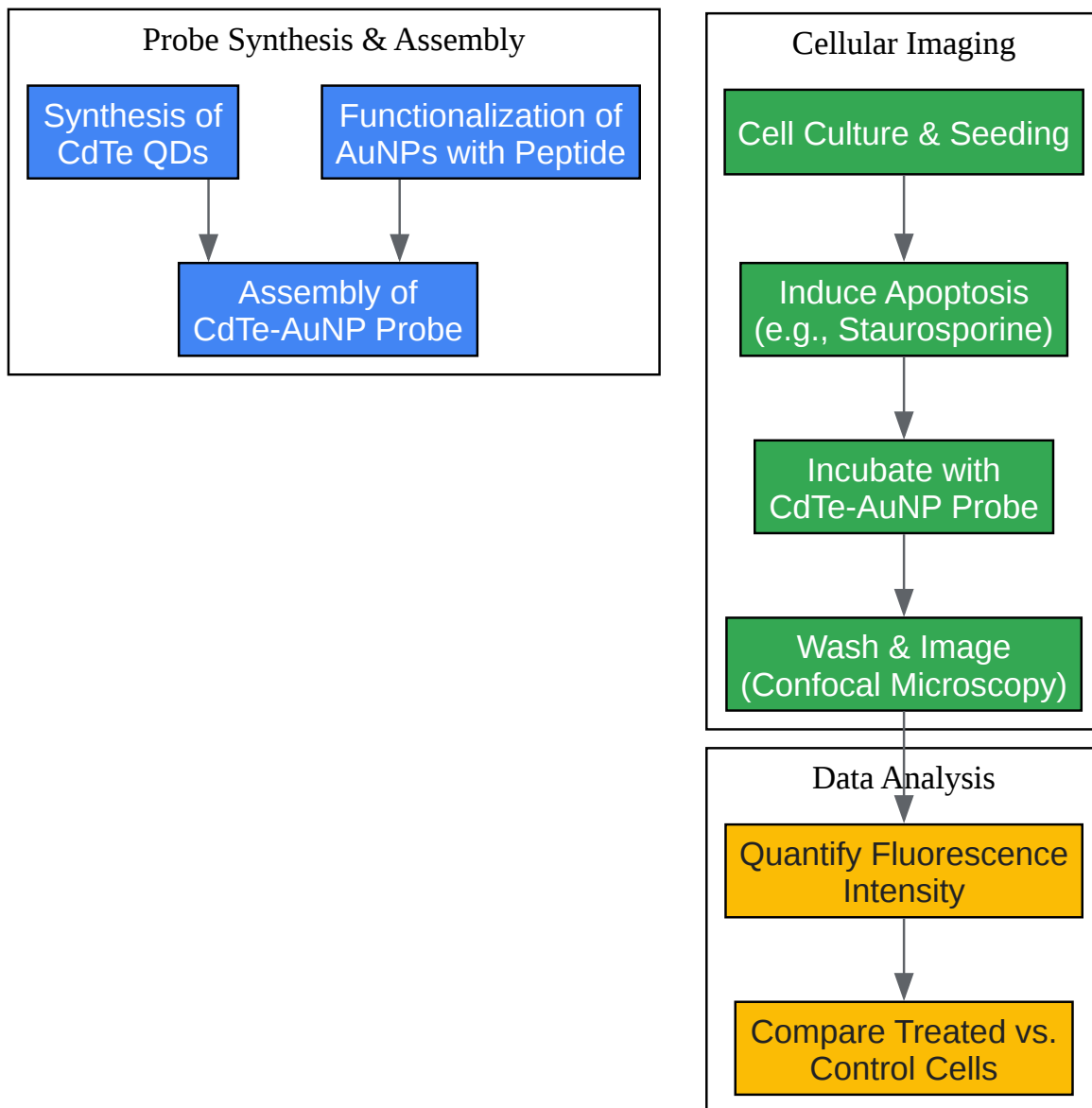
- HeLa cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Apoptosis-inducing agent (e.g., staurosporine)
- Assembled CdTe-AuNP FRET probe
- Phosphate-buffered saline (PBS)
- Confocal microscope

Procedure:

- Cell Culture and Seeding:
 - Culture HeLa cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
 - Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
- Induction of Apoptosis:
 - Treat the cells with an apoptosis-inducing agent (e.g., 1 μM staurosporine) for a predetermined time (e.g., 3-4 hours) to induce caspase-3 activity. A control group of untreated cells should be maintained.
- Probe Incubation:
 - Wash the cells with PBS.

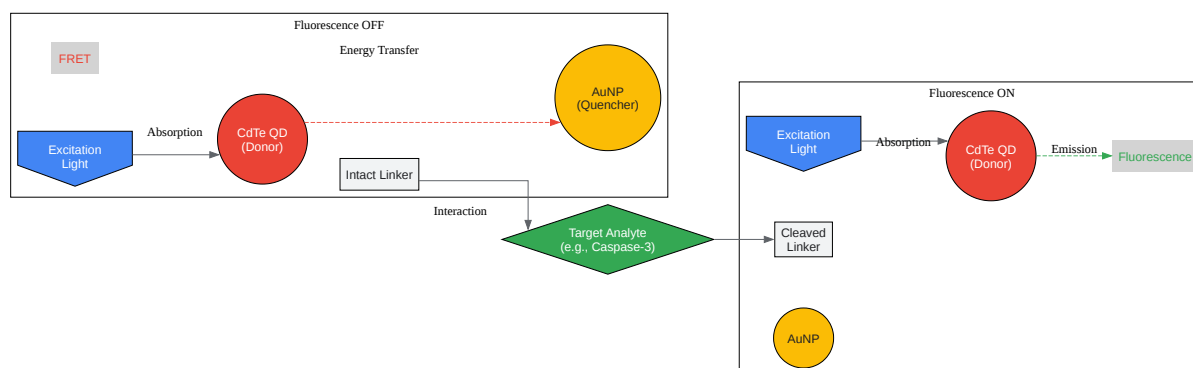
- Incubate the cells with the CdTe-AuNP FRET probe at a final concentration of 10-20 nM in serum-free media for 1-2 hours at 37°C.
- Imaging:
 - Wash the cells with PBS to remove excess probe.
 - Image the cells using a confocal microscope with appropriate excitation and emission filters for the CdTe QDs (e.g., excitation at 488 nm, emission collected at the QD's peak emission wavelength).
 - Acquire images from both the treated and untreated cells. An increase in fluorescence intensity in the treated cells indicates the cleavage of the DEVD peptide by caspase-3 and the subsequent "turn-on" of the QD fluorescence.

Visualizations



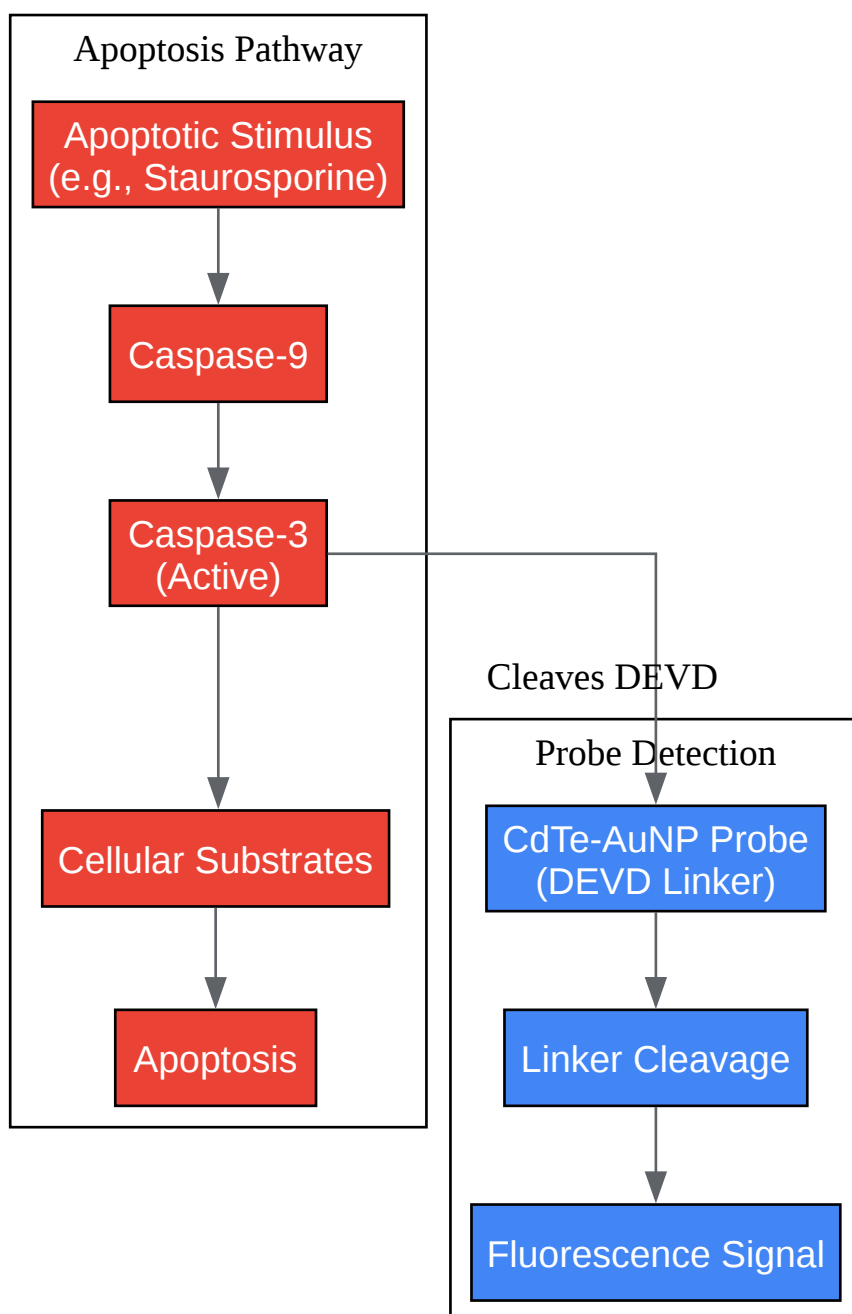
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Caption: Experimental workflow for cellular imaging.



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Caption: FRET-based "turn-on" detection mechanism.



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Caption: Caspase-3 signaling pathway detection.

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